2,3,3,4,4,5,5-Heptafluoro-1-pentene
Overview
Description
2,3,3,4,4,5,5-Heptafluoro-1-pentene is a fluorinated organic compound with the molecular formula C5H3F7This compound is notable for its high thermal stability and chemical resistance, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3,4,4,5,5-Heptafluoro-1-pentene can be synthesized through several methods. One common approach involves the fluorination of 1-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5,5-Heptafluoro-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the alkene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form fluoropolymers, which are used in various applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace fluorine atoms under mild conditions.
Addition Reactions: Halogens like chlorine or bromine can be added to the double bond in the presence of a catalyst or under UV light.
Polymerization: Catalysts such as peroxides or metal complexes are often used to initiate polymerization reactions.
Major Products Formed
Substitution Reactions: Products include fluoroalkyl derivatives with various functional groups.
Addition Reactions: Products include dihalogenated or hydrogenated derivatives.
Polymerization: Products include high-performance fluoropolymers used in coatings, sealants, and other applications.
Scientific Research Applications
2,3,3,4,4,5,5-Heptafluoro-1-pentene has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of fluoropolymers, which are valued for their chemical resistance and thermal stability.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,5,5-Heptafluoro-1-pentene is primarily related to its chemical reactivity and stability. The presence of multiple fluorine atoms imparts high electronegativity, making the compound resistant to oxidation and other chemical reactions. This stability is beneficial in applications requiring durable materials. Additionally, the compound’s ability to undergo polymerization allows it to form long-chain polymers with desirable properties .
Comparison with Similar Compounds
Similar Compounds
2,3,3,4,4,5,5-Heptafluoro-1-butene: Similar structure but with one less carbon atom.
2,3,3,4,4,5,5-Heptafluoro-1-hexene: Similar structure but with one more carbon atom.
Perfluoroalkenes: Compounds with all hydrogen atoms replaced by fluorine.
Uniqueness
2,3,3,4,4,5,5-Heptafluoro-1-pentene is unique due to its specific balance of fluorine content and carbon chain length, which provides an optimal combination of chemical resistance and reactivity. This makes it particularly valuable in applications where both stability and reactivity are required .
Properties
IUPAC Name |
2,3,3,4,4,5,5-heptafluoropent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c1-2(6)4(9,10)5(11,12)3(7)8/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVUSSHABANQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074595 | |
Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1547-26-8 | |
Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1547-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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